molecular formula C20H24N2O5 B14666240 Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- CAS No. 39731-66-3

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy-

Cat. No.: B14666240
CAS No.: 39731-66-3
M. Wt: 372.4 g/mol
InChI Key: AYUJNWLCYNCQTK-UHFFFAOYSA-N
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Description

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrroloisoquinoline core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the carboxylic acid, butylcarbamoyl, and dimethoxy groups through various functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carboxylic acid or carbamoyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the ring structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo(2,1-a)isoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Isoquinoline Alkaloids: Naturally occurring compounds with related structures.

Uniqueness

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

39731-66-3

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-(butylcarbamoyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H24N2O5/c1-4-5-7-21-19(23)14-10-15-13-11-17(27-3)16(26-2)9-12(13)6-8-22(15)18(14)20(24)25/h9-11H,4-8H2,1-3H3,(H,21,23)(H,24,25)

InChI Key

AYUJNWLCYNCQTK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O

Origin of Product

United States

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